molecular formula C20H12ClNO5 B13127530 2-(4-Chloroanilino)-1,5,8-trihydroxyanthracene-9,10-dione CAS No. 61548-24-1

2-(4-Chloroanilino)-1,5,8-trihydroxyanthracene-9,10-dione

Cat. No.: B13127530
CAS No.: 61548-24-1
M. Wt: 381.8 g/mol
InChI Key: XXDYOXVABVSHTJ-UHFFFAOYSA-N
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Description

2-(4-Chloroanilino)-1,5,8-trihydroxyanthracene-9,10-dione is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a 4-chloroanilino group attached to an anthracene-9,10-dione core, which is further substituted with three hydroxyl groups. The compound’s structure allows it to participate in various chemical reactions, making it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloroanilino)-1,5,8-trihydroxyanthracene-9,10-dione typically involves the reaction of 1,5,8-trihydroxyanthracene-9,10-dione with 4-chloroaniline. This reaction is usually carried out in a solvent such as methanol, with the presence of a catalyst like bentonitic clay to facilitate the reaction . The reaction conditions often include moderate temperatures and controlled pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher throughput. The use of advanced catalysts and automated systems can further enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloroanilino)-1,5,8-trihydroxyanthracene-9,10-dione undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The anthracene-9,10-dione core can be reduced to form hydroquinones.

    Substitution: The chloroanilino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted anthracene compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-Chloroanilino)-1,5,8-trihydroxyanthracene-9,10-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.

    Industry: The compound is used in the production of dyes and pigments due to its vibrant color and stability.

Mechanism of Action

The mechanism by which 2-(4-Chloroanilino)-1,5,8-trihydroxyanthracene-9,10-dione exerts its effects involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with DNA and proteins, disrupting their normal function and leading to cellular effects. The specific pathways involved depend on the context of its use, such as antimicrobial or anticancer applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(4-Chloroanilino)-1,5,8-trihydroxyanthracene-9,10-dione apart is its combination of the anthracene-9,10-dione core with the 4-chloroanilino group and multiple hydroxyl substitutions. This unique structure allows it to participate in a broader range of chemical reactions and interact with a variety of biological targets, making it a versatile compound in both research and industrial applications.

Properties

CAS No.

61548-24-1

Molecular Formula

C20H12ClNO5

Molecular Weight

381.8 g/mol

IUPAC Name

2-(4-chloroanilino)-1,5,8-trihydroxyanthracene-9,10-dione

InChI

InChI=1S/C20H12ClNO5/c21-9-1-3-10(4-2-9)22-12-6-5-11-15(19(12)26)20(27)17-14(24)8-7-13(23)16(17)18(11)25/h1-8,22-24,26H

InChI Key

XXDYOXVABVSHTJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=C(C3=C(C=C2)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)Cl

Origin of Product

United States

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